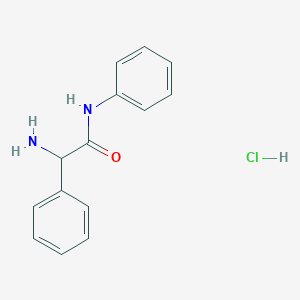

2-amino-N,2-diphenylacetamide hydrochloride

描述

Historical Context and Discovery

2-Amino-N,2-diphenylacetamide hydrochloride emerged from synthetic organic chemistry research focused on modifying diphenylacetamide scaffolds for pharmaceutical applications. While its exact discovery timeline remains unclear, early synthetic routes to structurally related compounds appear in patents such as US7094928B2 (2002), which outlines methods for synthesizing amino-substituted acetamide derivatives using bromoethanone intermediates. The compound gained attention as a precursor in medicinal chemistry, particularly for developing GABAergic agents and heterocyclic frameworks, as evidenced by its role in synthesizing l-aryl-3-(aminoalkylidene)oxindoles.

Nomenclature and IUPAC Classification

Systematic Name :

this compound

IUPAC Interpretation :

- Root : Acetamide (ethanamide backbone)

- Substituents :

- Amino group (-NH₂) at C2

- Phenyl groups at C2 and the amide nitrogen

- Hydrochloride salt (Cl⁻ counterion)

Alternative Designations :

- CAS Name: Acetamide, 2-amino-N,2-diphenyl-, hydrochloride

- Common abbreviations: None standardized

Representational Systems :

| System | Notation |

|---|---|

| SMILES | C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N.Cl |

| InChI | InChI=1S/C14H14N2O.ClH/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12;/h1-10,13H,15H2,(H,16,17);1H |

| InChIKey | HCLZWWBOYHLGME-UHFFFAOYSA-N |

Structural Classification within Diphenylacetamide Derivatives

This compound belongs to the α-aminodiphenylacetamide subclass, characterized by:

- Core structure : Acetamide with C2 substitution

- Key features :

- Dual aromatic systems (two phenyl rings)

- Chiral center at the α-carbon (C2) due to amino and phenyl substituents

- Protonated amine in hydrochloride form

Comparative Analysis :

| Feature | N,N-Diphenylacetamide | This compound |

|---|---|---|

| Substitution | N-phenyl groups | C2-amino, N-phenyl, C2-phenyl |

| Chirality | None | Present at C2 |

| Ionization State | Neutral | Salt (protonated amine + Cl⁻) |

Chemical Registration Information and Databases

Global Identifiers :

| Database | Identifier |

|---|---|

| CAS Registry | 95493-20-2 |

| PubChem CID | 3828056 (free base); 23548501 (isopropyl derivative) |

| ChemSpider | 21106435 (hydrochloride form) |

Regulatory Listings :

- Not currently regulated under major chemical inventories (REACH, TSCA)

- Listed in Enamine , AA BLOCKS , and UORSY catalogs as a building block for medicinal chemistry

Synthetic Accessibility :

- Commercial suppliers: 35+ global vendors (2025 data), with purity ≥95%

- Typical scales: 100 mg to 10 g batches

属性

IUPAC Name |

2-amino-N,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12;/h1-10,13H,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSUGMWGBHIRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,2-diphenylacetamide hydrochloride typically involves the reaction of diphenylacetonitrile with ammonia in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings . The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

化学反应分析

Types of Reactions

2-amino-N,2-diphenylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield amides or nitriles, while reduction can produce amines . Substitution reactions can result in a variety of substituted derivatives .

科学研究应用

Chemistry

2-Amino-N,N-diphenylacetamide hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The amino group can undergo nucleophilic substitution.

- Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Biology

In biological research, this compound has been utilized to study enzyme interactions and protein binding. Notably, it has shown neuroprotective properties in experimental models, suggesting potential applications in treating neurodegenerative diseases. Its ability to influence neuronal survival pathways indicates its relevance in pharmacological testing .

Medicine

The compound is being investigated for its therapeutic effects as a precursor in drug synthesis. Its interactions with biological targets, such as enzymes or receptors, can lead to various biological effects, making it a candidate for further pharmacological studies .

Industrial Applications

In industrial contexts, 2-amino-N,N-diphenylacetamide hydrochloride is used in the production of dyes and pigments, showcasing its versatility beyond academic research .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 2-amino-N,N-diphenylacetamide hydrochloride on neuronal cultures exposed to oxidative stress. Results indicated that the compound significantly increased cell viability and reduced markers of oxidative damage, suggesting potential therapeutic applications in neuroprotection.

Case Study 2: Enzyme Interaction Studies

Research investigating the binding affinity of this compound to various enzymes revealed that it could inhibit specific enzyme activities, which may have implications for drug design targeting metabolic pathways .

作用机制

The mechanism of action of 2-amino-N,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key differences between 2-amino-N,2-diphenylacetamide hydrochloride and related compounds:

Solubility and Reactivity

- Hydrochloride Salts: Compounds like 2-amino-N,N-diethylacetamide hydrochloride and 2-chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride exhibit improved water solubility due to their ionic nature . The target compound likely shares this trait.

- Amino vs. Chloro Substituents: The amino group in this compound facilitates hydrogen bonding and participation in condensation reactions (e.g., Schiff base formation), as seen in analogs like (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide . In contrast, chloro-substituted analogs (e.g., 2-chloro-N-phenethylacetamide) are more inert .

Research Findings and Data

Spectroscopic Data

- 13C NMR: For 2-oxo-N,2-diphenylacetamide (a related ketone analog), carbonyl signals appear at δ 165.9 ppm, while aromatic carbons resonate between δ 120–138 ppm . The amino group in the target compound would likely shift these signals due to electron donation.

- IR Spectroscopy : Hydroxy- and methoxy-substituted analogs show C=O stretches at ~1675 cm⁻¹, similar to the target compound’s expected absorption .

生物活性

2-Amino-N,2-diphenylacetamide hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes findings from multiple research studies, focusing on the compound's biological activity, particularly its analgesic and antiviral properties.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 95493-20-2

Analgesic Activity

Recent studies have evaluated the analgesic potential of derivatives of 2-amino-N,2-diphenylacetamide. A significant study involved the synthesis of several derivatives and their docking studies with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in pain management.

Key Findings

- Molecular Docking : The compound and its derivatives were subjected to molecular docking studies to assess their binding affinity to COX enzymes. The binding energies were calculated, indicating strong interactions with the target enzymes.

| Compound | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| Diclofenac | -7.4 | TYR |

| AKM-1 | -8.8 | ARG, PHE, TYR |

| AKM-2 | -9.0 | ARG, TYR |

| AKM-3 | -9.0 | ARG |

The derivative AKM-2 showed the most promising results with a binding energy of -9.0 kcal/mol, indicating a strong potential as an analgesic agent compared to diclofenac .

- In Vivo Studies : In vivo evaluations confirmed that AKM-2 exhibited significant analgesic activity when tested against standard analgesics like diclofenac sodium .

Antiviral Activity

Apart from its analgesic properties, this compound has also been investigated for its antiviral activity.

Research Insights

A study highlighted the compound's potential as an antiviral agent against human norovirus by evaluating its inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp).

- Inhibition Assay : The compound was tested at varying concentrations (0.1–100 µM), and dose-dependent curves were established to determine IC values for several derivatives.

| Compound | IC (µM) |

|---|---|

| Compound 7 | 3.13 |

| Compound 8 | 1.05 |

These values indicate effective antiviral activity within micromolar ranges, suggesting that modifications to the acetamide structure can enhance efficacy against viral targets .

Case Studies

Several case studies have illustrated the biological activities of compounds related to 2-amino-N,2-diphenylacetamide:

- Analgesic Efficacy : A comparative study showed that derivatives of this compound had comparable or superior efficacy to established NSAIDs in pain models.

- Antiviral Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited viral replication in cell lines infected with human norovirus, showcasing their potential as therapeutic agents against viral infections.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N,2-diphenylacetamide hydrochloride, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves coupling 2-phenylacetic acid derivatives with diphenylamine precursors using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert atmospheres. Triethylamine is often added to neutralize HCl byproducts. Purification typically involves recrystallization from methylene chloride or ethanol/water mixtures. Yield optimization requires strict temperature control (0–5°C during activation) and stoichiometric ratios (1:1.2 acid-to-amine) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation, dihedral angles between phenyl rings, and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs observed in related acetamides) .

- ¹H/¹³C NMR : Key for verifying amine proton environments (δ 5.2–6.0 ppm) and aromatic ring substitution patterns.

- HPLC-MS : Ensures purity (>97%) and detects trace byproducts (e.g., unreacted dichlorophenyl intermediates) .

Q. How do solubility and stability profiles influence experimental design?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≈50 mg/mL in water at 25°C) but is hygroscopic. Stability tests under varying pH (4–9) and temperature (4–40°C) show decomposition above 100°C (TGA data). Store in desiccators with inert gas (N₂/Ar) to prevent hydrolysis. For biological assays, prepare fresh solutions in PBS (pH 7.4) to avoid aggregation .

Advanced Research Questions

Q. What strategies address low yields in coupling reactions during synthesis?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., oxazolone formation). Mitigation strategies include:

- Solvent optimization : Use polar aprotic solvents (DMF) to stabilize intermediates.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation.

- Computational pre-screening : Reaction path searches (via DFT calculations) identify transition states and optimal activation energies .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : Single-crystal X-ray studies reveal conformational flexibility in asymmetric units. For example, dihedral angles between phenyl rings (e.g., 54.8° vs. 77.5° in related compounds) arise from steric repulsion or hydrogen bonding. Refinement protocols (e.g., SHELXL) with high data-to-parameter ratios (>14:1) reduce model bias. Cross-validate with solid-state NMR to confirm dynamic disorder .

Q. What in vitro assays evaluate biological interactions of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to test inhibition of proteases or kinases.

- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) or use LC-MS/MS to quantify intracellular concentrations.

- Molecular docking : Simulate binding to target proteins (e.g., penicillin-binding proteins) using AutoDock Vina, guided by crystallographic data .

Q. How can computational methods improve reaction design for derivatives?

- Methodological Answer :

- Quantum mechanical calculations : Predict regioselectivity in electrophilic substitutions using Fukui indices.

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to propose viable synthetic routes for novel derivatives.

- Molecular dynamics : Simulate solvent effects on reaction intermediates to optimize solvent selection .

Q. What protocols ensure stability during long-term storage and handling?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., 5% weight loss at 150°C).

- Lyophilization : For hygroscopic samples, lyophilize under high vacuum (0.1 mbar) and store at -20°C in amber vials.

- Inert atmosphere handling : Use gloveboxes (O₂ < 0.1 ppm) to prevent oxidation of the free amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。